molecular formula C11H15NO3 B15491976 Butyl 4-amino-2-hydroxybenzoate CAS No. 6078-62-2

Butyl 4-amino-2-hydroxybenzoate

Cat. No.: B15491976
CAS No.: 6078-62-2
M. Wt: 209.24 g/mol
InChI Key: MCFQTGFMFXSSMA-UHFFFAOYSA-N
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Description

Butyl 4-amino-2-hydroxybenzoate is an aromatic ester derivative of 4-amino-2-hydroxybenzoic acid, characterized by a butyl ester group attached to the carboxylic acid moiety.

Properties

CAS No.

6078-62-2

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

butyl 4-amino-2-hydroxybenzoate

InChI

InChI=1S/C11H15NO3/c1-2-3-6-15-11(14)9-5-4-8(12)7-10(9)13/h4-5,7,13H,2-3,6,12H2,1H3

InChI Key

MCFQTGFMFXSSMA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=C(C=C1)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between butyl 4-amino-2-hydroxybenzoate and related compounds:

Compound Molecular Formula Functional Groups Key Substituents
This compound C₁₁H₁₅NO₃ -OH, -NH₂, ester (-COO-) Butyl ester, amino, hydroxyl
4-Hydroxybenzoic acid C₇H₆O₃ -OH, carboxylic acid (-COOH) Hydroxyl, carboxylic acid
Butylparaben C₁₁H₁₄O₃ -OH, ester (-COO-) Butyl ester, hydroxyl
2-Aminobenzamide C₇H₈N₂O -NH₂, amide (-CONH₂) Amino, amide

Key Observations :

  • The amino group in this compound distinguishes it from butylparaben (lacking -NH₂) and 4-hydroxybenzoic acid (lacking both -NH₂ and ester groups) .
  • Compared to 2-aminobenzamide, the ester group in this compound reduces hydrogen-bonding capacity but increases lipophilicity .

Physicochemical Properties

Data from structural analogs suggest trends in solubility, boiling points, and reactivity:

Property This compound* Butylparaben 4-Hydroxybenzoic Acid
Molecular Weight (g/mol) ~209 (estimated) 194.23 138.12
Boiling Point (°C) ~300 (estimated) 285–290 (decomposes) 213 (sublimes)
Water Solubility Low (ester dominance) 0.05 g/100 mL (20°C) 0.5 g/100 mL (25°C)
LogP (Lipophilicity) ~2.5 (estimated) 3.5 1.3

*Estimated values based on structural analogs.

Key Findings :

  • The amino group enhances polarity compared to butylparaben, but the butyl ester group reduces water solubility relative to 4-hydroxybenzoic acid .
  • In industrial applications (e.g., mineral flotation), 4-amino-2-hydroxybenzoate derivatives exhibit lower adsorption energy (-25 kcal/mol) compared to erucate (-40 kcal/mol) and oleate (-35 kcal/mol), reducing their selectivity for calcium-rich mineral surfaces .
Industrial Use in Flotation Processes

This compound’s interaction with mineral surfaces is less effective than carboxylate-based reagents like erucate due to weaker electrostatic and hydrophobic interactions. However, its hydroxyl and amino groups enable moderate binding to oxide surfaces, making it suitable for niche applications .

Biomedical and Cosmetic Potential
  • Butylparaben is widely used as a preservative but faces regulatory restrictions (e.g., EU SVHC classification) due to endocrine-disrupting effects .

Q & A

Q. What are the methodological steps for synthesizing Butyl 4-amino-2-hydroxybenzoate with high purity?

The synthesis typically involves esterification of 4-amino-2-hydroxybenzoic acid with butanol under acidic catalysis. To ensure high purity, reflux conditions (e.g., H₂SO₄ as a catalyst at 110–120°C for 6–8 hours) are employed, followed by purification via recrystallization using ethanol-water mixtures. Purity can be validated using HPLC with C18 columns and UV detection (λ = 254 nm), comparing retention times to reference esters like ethyl or isopropyl 4-amino-2-hydroxybenzoate .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy : Use 1^1H and 13^13C NMR to confirm the ester linkage and substituent positions (e.g., NH₂ and OH groups). IR spectroscopy identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹, ester C=O at ~1700 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement provides bond lengths and angles. Validation tools like PLATON check for structural integrity, ensuring no missed symmetry or disorder.

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Monitor hydrolytic stability by incubating the compound in buffered solutions (pH 4–9) at 40°C for 4 weeks, followed by HPLC quantification of degradation products .

Advanced Research Questions

Q. How can contradictions in hydrogen bonding patterns of this compound crystals be resolved?

Apply graph set analysis to categorize hydrogen bonds (e.g., N-H···O, O-H···O) into discrete motifs (e.g., chains, rings). Compare experimental SXRD data with Density Functional Theory (DFT)-optimized geometries to identify discrepancies. Refine models using SHELXL’s TWIN/BASF commands to account for twinning or disorder .

Q. What experimental designs are optimal for studying its interactions with biological targets (e.g., enzymes)?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by titrating the compound into enzyme solutions.
  • Molecular Dynamics (MD) Simulations : Use hydrogen bonding data to predict binding modes. Validate with mutagenesis studies targeting residues involved in predicted interactions.
  • Kinetic Assays : Measure IC₅₀ values under physiological pH and temperature, correlating with logP (lipophilicity) derived from HPLC retention times .

Q. How can researchers address discrepancies between computational and experimental solubility data?

  • Experimental : Determine solubility in DMSO, water, and buffers via shake-flask methods with UV-Vis quantification.
  • Computational : Use COSMO-RS or Hansen solubility parameters, adjusting for hydrogen bonding contributions . Cross-validate with HPLC-derived partition coefficients (logP) .

Q. What strategies mitigate challenges in refining low-resolution crystallographic data for this compound?

  • Data Collection : Use synchrotron radiation to improve resolution (<1.0 Å).
  • Refinement : Apply SHELXL’s restraints for bond lengths/angles and ADPs. For twinned data, use the HKLF5 format and refine twin laws (e.g., -h, -k, -l) . Validate with R-free values and electron density maps (e.g., omit maps for ambiguous regions) .

Methodological Tables

Parameter Technique Conditions/Notes
Purity ValidationHPLC (C18 column)Mobile phase: MeCN/H₂O (70:30), 1.0 mL/min
Hydrogen Bond AnalysisGraph Set Analysis Categorize motifs (e.g., R₂²(8) rings)
Thermal StabilityTGA/DSCHeating rate: 10°C/min, N₂ atmosphere
Crystallographic RefinementSHELXL Use TWIN/BASF for twinned data

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